molecular formula C23H23FN2O2 B5137218 2-(2-fluorophenyl)-N-[2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide

2-(2-fluorophenyl)-N-[2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide

Cat. No.: B5137218
M. Wt: 378.4 g/mol
InChI Key: QCROCNGUSHWCSH-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-[2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 2-(2-fluorophenyl)-N-[2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:

    Formation of the fluorophenyl intermediate:

    Synthesis of the methylfuran moiety: The methylfuran group is synthesized using furan derivatives and methylation reactions.

    Construction of the isoquinoline structure: This involves cyclization reactions to form the isoquinoline ring system.

    Coupling reactions: The final step involves coupling the fluorophenyl, methylfuran, and isoquinoline intermediates under specific reaction conditions to form the target compound.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-(2-fluorophenyl)-N-[2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

    Coupling reactions: The compound can participate in coupling reactions with other organic molecules, forming larger and more complex structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-fluorophenyl)-N-[2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical probe or therapeutic agent.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-[2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications.

Comparison with Similar Compounds

Similar compounds to 2-(2-fluorophenyl)-N-[2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide include:

    2-(2-fluorophenyl)ethyl][(5-methylfuran-2-yl)methyl]amine: This compound shares the fluorophenyl and methylfuran groups but lacks the isoquinoline structure.

    3-(2-ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: This compound features a fluorophenyl group and a furan derivative but has a different overall structure.

The uniqueness of this compound lies in its combination of the fluorophenyl, methylfuran, and isoquinoline moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[2-[(5-methylfuran-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O2/c1-16-6-9-21(28-16)15-26-11-10-17-7-8-20(12-19(17)14-26)25-23(27)13-18-4-2-3-5-22(18)24/h2-9,12H,10-11,13-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCROCNGUSHWCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC3=C(C2)C=C(C=C3)NC(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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